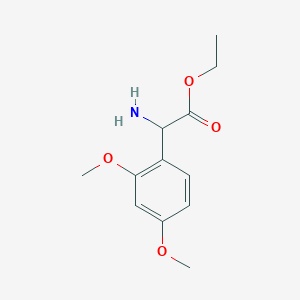
Ethyl 2-amino-2-(2,4-dimethoxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-2-(2,4-dimethoxyphenyl)acetate is an organic compound with the molecular formula C12H17NO4 It is a derivative of phenylacetic acid and contains both amino and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-(2,4-dimethoxyphenyl)acetate typically involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl glycinate hydrochloride in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a reducing agent like sodium borohydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and more efficient catalysts to enhance the yield and purity of the product. The reaction conditions are carefully controlled to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Ethyl 2-amino-2-(2,4-dimethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like hydroxide ions or amines can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted phenylacetic acid derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Ethyl 2-amino-2-(2,4-dimethoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.
作用機序
The mechanism by which Ethyl 2-amino-2-(2,4-dimethoxyphenyl)acetate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- Ethyl 2-amino-2-(4-methoxyphenyl)acetate
- Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate
- Ethyl 2-amino-2-(2,4-dimethoxyphenyl)propanoate
Uniqueness
This compound is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.
特性
分子式 |
C12H17NO4 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
ethyl 2-amino-2-(2,4-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C12H17NO4/c1-4-17-12(14)11(13)9-6-5-8(15-2)7-10(9)16-3/h5-7,11H,4,13H2,1-3H3 |
InChIキー |
DRYIHRUQMVFKMR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)OC)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 8-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13625951.png)
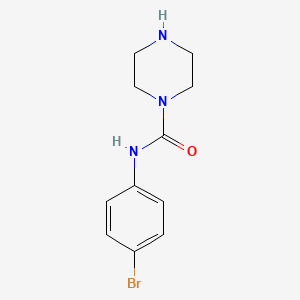
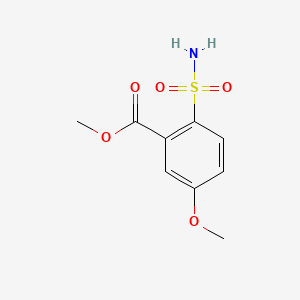
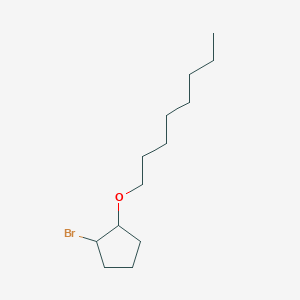
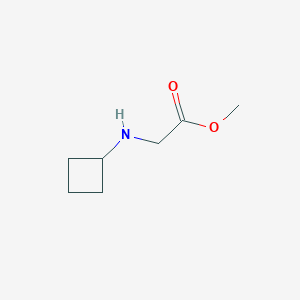
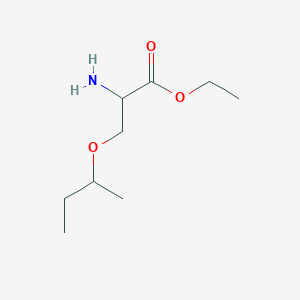

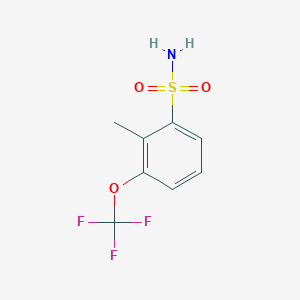
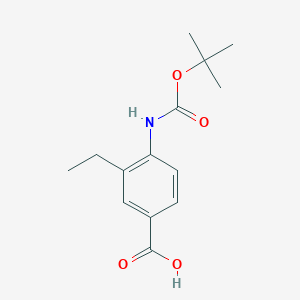
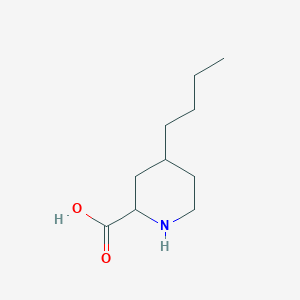
![1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride](/img/structure/B13625991.png)
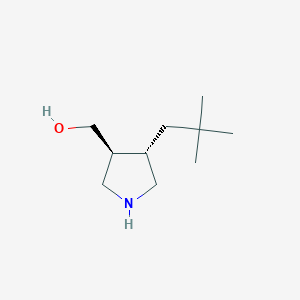
![[1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13626012.png)
![9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13626017.png)
